N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxy group, a butyl chain, and a tetrahydrofuran ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate butyl halide under basic conditions to form 2-(2-methylphenoxy)butane.
Introduction of the Tetrahydrofuran Group: The next step involves the reaction of the phenoxy intermediate with tetrahydrofuran in the presence of a strong acid catalyst to form the tetrahydrofuran derivative.
Coupling with Aniline: Finally, the tetrahydrofuran derivative is reacted with aniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or partially reduced aniline derivatives.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methylphenoxy)ethyl]-2-(tetrahydro-2-furanylmethoxy)aniline
- N-[2-(2-Methylphenoxy)propyl]-2-(tetrahydro-2-furanylmethoxy)aniline
- N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)benzene
Uniqueness
N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-2-(oxolan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-18(26-21-12-6-4-9-17(21)2)15-23-20-11-5-7-13-22(20)25-16-19-10-8-14-24-19/h4-7,9,11-13,18-19,23H,3,8,10,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYTAIFLQJEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1OCC2CCCO2)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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